(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, naphthalene, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is the regioselective benzannulation method, which includes the following steps :
Stereoselective gem-dichlorocyclopropanation: of methyl angelate.
Acylation: with aryl magnesium bromide (ArMgBr).
Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.
Regiocontrolled benzannulation: to construct the naphthalene body segment.
Suzuki-Miyaura cross-couplings: to install the right or left arms.
Double alkynylation: to insert two legs.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters .
Scientific Research Applications
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme essential for the biosynthesis of arabinose in mycobacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate: Shares the naphthalene moiety but differs in other functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene group and is used in similar applications.
Uniqueness
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, naphthalene, and phosphanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C41H52NOPS |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m1/s1 |
InChI Key |
QPLAXEFVCJZKLC-ABGZRASLSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
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